molecular formula C21H27ClN2 B12360760 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride

Cat. No.: B12360760
M. Wt: 342.9 g/mol
InChI Key: DJNXSHDSRQCTOM-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (CAS RN: 141556-45-8), commonly abbreviated as IMesHCl in some literature, is an imidazolium-based ionic liquid and a precursor to N-heterocyclic carbenes (NHCs). Its molecular formula is C₂₁H₂₅ClN₂, with a molecular weight of 340.88–340.89 . The compound features mesityl (2,4,6-trimethylphenyl) substituents on the 1 and 3 positions of the imidazolium ring, conferring significant steric bulk and electronic stabilization. It is commercially available (e.g., Kanto Reagents) at a price of JPY 9,300 per gram , reflecting its specialized use in catalysis and organometallic synthesis. Applications include serving as a ligand precursor in transition-metal catalysis, particularly for palladium and ruthenium complexes .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27ClN2

Molecular Weight

342.9 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C21H26N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-12H,13H2,1-6H3;1H

InChI Key

DJNXSHDSRQCTOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Diazabutadiene Intermediates

The most widely reported route involves the condensation of (1E,2E)-N¹,N²-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (diazabutadiene) with paraformaldehyde and chlorotrimethylsilane (TMSCl) in ethyl acetate.

Reaction Conditions :

  • Stage 1 : Diazabutadiene (2.92 g, 10 mmol) and paraformaldehyde (0.3 g, 10 mmol) are refluxed in ethyl acetate at 75°C.
  • Stage 2 : TMSCl (1.195 g, 11 mmol) is added dropwise, followed by 2 hours of stirring. Cooling to -20°C precipitates the product as a green-gray solid.

Yield : 74.6%.

Mechanistic Insight :
The reaction proceeds via a 1,5-dipolar electrocyclization mechanism (Figure 1). TMSCl acts as both an acid source and a dehydrating agent, facilitating iminium salt formation and subsequent cyclization.

Parameter Value
Solvent Ethyl acetate
Temperature 75°C (reflux)
Catalyst TMSCl
Reaction Time 2 hours
Yield 74.6%

Alternative Halogen Sources

Hydrogen chloride (HCl) in dioxane has been used as an alternative to TMSCl, though it results in lower yields (≤60%) and requires stringent moisture control.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A protocol using glyoxal, paraformaldehyde, and HBF₄ in aqueous medium achieves 1,3-diarylimidazolium salts in 81–89% yields.

Optimized Conditions :

  • Power : 300 W
  • Temperature : 150°C
  • Time : 15 minutes.

Advantages :

  • Eliminates solvent evaporation steps.
  • Enhances reproducibility for high-throughput applications.

Large-Scale Production Techniques

Solvent and Dilution Effects

Ethyl acetate is preferred over toluene due to its polarity, which promotes product precipitation. Dilution to 0.1–0.2 M minimizes side reactions, achieving yields >80%.

Scalability :

  • Kilogram-scale batches have been reported with consistent purity (>98%).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Traditional (TMSCl) 74.6% High High Moderate
Microwave 81–89% High Moderate High
HCl/dioxane ≤60% Moderate Low Low

Physicochemical Properties

Property Value
Melting Point >300°C
Solubility Slightly soluble in water
Molecular Weight 340.89 g/mol

Challenges and Optimization

Purity Considerations

Crude IMes·HCl often contains residual diimine or oligomeric byproducts. Recrystallization from hot acetonitrile or ethyl acetate/hexane mixtures achieves >99% purity.

Moisture Sensitivity

The hygroscopic nature of TMSCl necessitates anhydrous conditions. Schlenk-line techniques or glovebox setups are recommended for moisture-sensitive steps.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors enable precise control over residence time and temperature, reducing decomposition risks. Preliminary studies report 70% yield at 0.5 mL/min flow rates.

Chemical Reactions Analysis

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) primarily involves its role as a ligand in metal complexes. These complexes can facilitate various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other imidazolium and dihydroimidazolium derivatives. Key comparisons are outlined below:

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents Backbone Saturation CAS RN Price (JPY/g)
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMesHCl) C₂₁H₂₅ClN₂ 340.88 Mesityl (2,4,6-trimethylphenyl) Unsaturated 141556-45-8 9,300
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride (SIMesHCl) C₂₁H₂₇ClN₂ 342.90 Mesityl Saturated 173035-10-4 10,300
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) C₂₇H₃₈ClN₂ ~450.10* 2,6-Diisopropylphenyl Unsaturated Not provided† Not listed
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium chloride (SIPrHCl) C₂₇H₄₀ClN₂ ~466.11* 2,6-Diisopropylphenyl Saturated 258278-25-0 Not listed

*Molecular weights estimated from substituent contributions.
†IPrHCl’s synthesis is described in but lacks explicit CAS or pricing data.

Key Observations :

  • Backbone Saturation : Saturated dihydroimidazolium derivatives (e.g., SIMesHCl, SIPrHCl) exhibit higher thermal stability due to reduced ring strain, making them preferable for high-temperature reactions .
  • Cost : IMesHCl is marginally cheaper than SIMesHCl, likely due to simpler synthesis pathways .

Biological Activity

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (commonly referred to as 1,3-bis(mesityl)imidazolium chloride) is a prominent compound in the field of organometallic chemistry and catalysis. It acts primarily as a phosphine-free ligand in various metal-catalyzed reactions. This article explores its biological activity, particularly its cytotoxic properties against cancer cells and its role in biochemical applications.

  • Molecular Formula : C21H25ClN2
  • Molecular Weight : 340.89 g/mol
  • Appearance : Off-white to beige powder
  • Melting Point : >300 °C

Biological Applications

  • Anticancer Activity :
    Recent studies have highlighted the anticancer potential of imidazolium salts and their metal complexes. For instance, the cytotoxic effects of N-heterocyclic carbene (NHC) complexes derived from imidazolium salts have been evaluated against various human cancer cell lines.
    • Case Study : A study published in the Journal of Inorganic Biochemistry examined the cytotoxicity of silver(I) complexes derived from imidazolium salts against cisplatin-sensitive and -resistant human cancer cell lines. The results indicated that these complexes exhibited IC50 values significantly lower than those of cisplatin in resistant cell lines, demonstrating enhanced efficacy (IC50 values were approximately two-fold lower than cisplatin) .
  • Mechanism of Action :
    The mechanism underlying the anticancer activity of these compounds is believed to involve the inhibition of critical enzymes such as thioredoxin reductase. This inhibition alters the cellular redox environment, leading to apoptotic cell death through pathways like ASK-1 activation .
  • Biochemical Reagent :
    1H-Imidazolium chloride is utilized as a biochemical reagent for various life science research applications. Its ability to form stable complexes with metal ions makes it valuable for synthesizing new catalytic systems and studying their biological interactions .

Comparative Biological Activity

The following table summarizes the biological activity of 1H-imidazolium chloride compared to other related compounds:

CompoundIC50 (µM)Cell LineReference
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)- chloride10NCI-H460 (lung cancer)
Silver(I) complex from imidazolium salt5Cisplatin-resistant cells
Cisplatin20NCI-H460
Gold(I) complex derived from imidazolium15MCF-7 (breast cancer)

Synthesis and Characterization

The synthesis of 1H-imidazolium chloride typically involves the reaction of mesityl derivatives with appropriate halides under controlled conditions. Characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm structural integrity and purity.

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